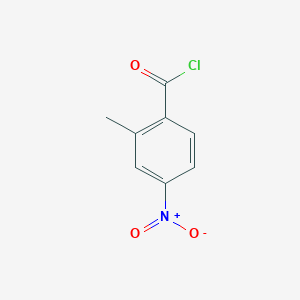

2-Methyl-4-nitrobenzoylchlorid

Übersicht

Beschreibung

2-Methyl-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 . It is a liquid or low-melting solid that is used primarily for research and development . It is also known by the IUPAC name 2-methyl-4-nitrobenzoyl chloride .

Molecular Structure Analysis

The InChI code for 2-Methyl-4-nitrobenzoyl chloride is 1S/C8H6ClNO3/c1-5-4-6 (10 (12)13)2-3-7 (5)8 (9)11/h2-4H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information about its three-dimensional structure.Physical And Chemical Properties Analysis

2-Methyl-4-nitrobenzoyl chloride is a liquid or low-melting solid . The compound should be stored in an inert atmosphere at 2-8°C . It has a density of 1.386±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Methyl-4-nitrobenzoylchlorid: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird verwendet, um die 2-Methyl-4-nitrobenzoyl-Gruppe in Zielmoleküle einzuführen, was für die Synthese komplexer organischer Verbindungen entscheidend sein kann. Dieses Reagenz ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die eine Kernstruktur in vielen Pharmazeutika darstellen .

Pharmazeutische Forschung

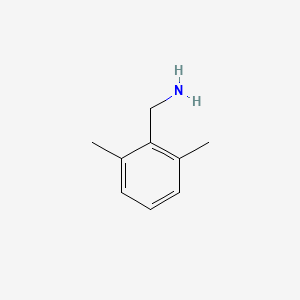

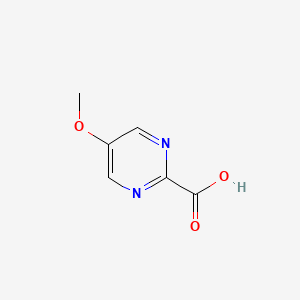

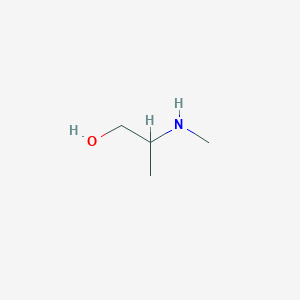

In der pharmazeutischen Forschung dient This compound als Vorläufer bei der Synthese verschiedener Medikamentenkandidaten. Zum Beispiel ist es ein Zwischenprodukt bei der Synthese von Tolvaptan-Analoga, die bei der Behandlung von Erkrankungen wie Hyponatriämie wichtig sind .

Safety and Hazards

2-Methyl-4-nitrobenzoyl chloride is classified as dangerous, with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 4-nitrobenzoyl chloride, have been used for the derivatisation of adiol (androstenediol), an endogenous proliferation agent of prostate cancer .

Mode of Action

It’s known that 4-nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular wittig reaction . It’s plausible that 2-Methyl-4-nitrobenzoyl chloride might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that benzylic halides typically react via sn1 or sn2 pathways, depending on their degree of substitution . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It’s known that the compound is used as an intermediate in the synthesis of tolvaptan , a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia. This suggests that the compound might have significant bioavailability.

Result of Action

It’s known that the compound is an intermediate in the synthesis of tolvaptan , suggesting that it might play a role in modulating the activity of the arginine vasopressin V2 receptor.

Action Environment

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . This suggests that the compound’s action might be influenced by factors such as concentration, exposure time, and physical form.

Eigenschaften

IUPAC Name |

2-methyl-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDIDOFTXQERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511351 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30459-70-2 | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

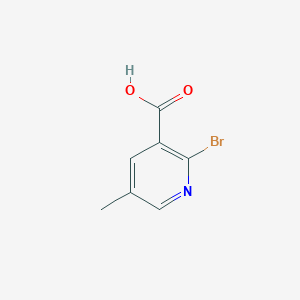

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,6R,7R)-Benzhydryl 7-benzamido-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1590086.png)